molecular formula C15H18N2O5S B11194355 N-cyclopropyl-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

N-cyclopropyl-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide

Cat. No.: B11194355
M. Wt: 338.4 g/mol
InChI Key: YQIMVADMDFKMCK-UHFFFAOYSA-N
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Description

N-cyclopropyl-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a cyclopropyl group, methoxy groups, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide typically involves multiple steps. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the quinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The methoxy and sulfonamide groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce amine derivatives.

Scientific Research Applications

N-cyclopropyl-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-cyclopropyl-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure without the cyclopropyl and sulfonamide groups.

    Quinolone: Contains a carbonyl group at the 4-position but lacks the methoxy and sulfonamide groups.

    Sulfonamide derivatives: Compounds with similar sulfonamide groups but different core structures.

Uniqueness

N-cyclopropyl-5,8-dimethoxy-4-methyl-2-oxo-1,2-dihydroquinoline-6-sulfonamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C15H18N2O5S

Molecular Weight

338.4 g/mol

IUPAC Name

N-cyclopropyl-5,8-dimethoxy-4-methyl-2-oxo-1H-quinoline-6-sulfonamide

InChI

InChI=1S/C15H18N2O5S/c1-8-6-12(18)16-14-10(21-2)7-11(15(22-3)13(8)14)23(19,20)17-9-4-5-9/h6-7,9,17H,4-5H2,1-3H3,(H,16,18)

InChI Key

YQIMVADMDFKMCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)NC2=C1C(=C(C=C2OC)S(=O)(=O)NC3CC3)OC

Origin of Product

United States

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